molecular formula C20H20ClNO2 B2893348 (E)-3-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acrylamide CAS No. 2035004-62-5

(E)-3-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acrylamide

Cat. No.: B2893348
CAS No.: 2035004-62-5
M. Wt: 341.84
InChI Key: HIHOUQMTDPQYNT-VQHVLOKHSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acrylamide is a synthetic organic compound characterized by its unique structural features, including a chlorophenyl group, a dihydrobenzofuran moiety, and an acrylamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acrylamide typically involves a multi-step process:

    Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of acryloyl chloride with an appropriate amine under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Dihydrobenzofuran Moiety: The dihydrobenzofuran group is incorporated through a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

    Industry: The compound’s unique structural features make it a candidate for use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-bromophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acrylamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    (E)-3-(2-fluorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acrylamide: Contains a fluorophenyl group, offering different chemical properties.

    (E)-3-(2-methylphenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acrylamide: Features a methyl group, which can affect its reactivity and biological activity.

Uniqueness

(E)-3-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acrylamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its chlorophenyl group, in particular, can influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO2/c1-14(12-15-6-8-19-17(13-15)10-11-24-19)22-20(23)9-7-16-4-2-3-5-18(16)21/h2-9,13-14H,10-12H2,1H3,(H,22,23)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHOUQMTDPQYNT-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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